molecular formula C8H8F2N2O2 B3016845 4,4-difluoro-1-(1-methyl-1H-pyrazol-4-yl)butane-1,3-dione CAS No. 1005585-32-9

4,4-difluoro-1-(1-methyl-1H-pyrazol-4-yl)butane-1,3-dione

Cat. No. B3016845
CAS RN: 1005585-32-9
M. Wt: 202.161
InChI Key: BXJRUTLAZQIMMQ-UHFFFAOYSA-N
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Description

“4,4-difluoro-1-(1-methyl-1H-pyrazol-4-yl)butane-1,3-dione” is a chemical compound with the molecular formula C8H8F2N2O2 . It is a part of a class of compounds known as pyrazoles, which are aromatic organic compounds with a five-membered ring structure containing two nitrogen atoms .


Synthesis Analysis

The synthesis of similar compounds has been achieved by various methods. For instance, fluorination of 3,5-diarylpyrazole substrates by SelectfluorTM in acetonitrile gave 4,4-difluoro-1H-pyrazoles . Another method involved the reaction of indole-2,3-dione (isatin) and substituted bromoacetyl benzene followed by a cyclization reaction .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using techniques such as 1H, 13C, and 19F nuclear magnetic resonance spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving “this compound” and similar compounds often involve fluorination or ‘fluorinated building block’ strategies . These reactions can lead to the formation of various functional fluoropyrazole derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be analyzed using techniques such as nuclear magnetic resonance spectroscopy . The compound has a molecular weight of 202.16 .

Scientific Research Applications

Photophysical Properties

  • A study by Taydakov et al. (2022) explored the photophysical properties of a gadolinium (III) complex involving 4,4,4-trifluoro-1-(1-methyl-1H-pyrazol-4-yl)butane-1,3-dione. They found that this compound is a promising ligand for preparing highly luminescent Eu3+ and Sm3+ complexes due to its suitable energy of the first excited triplet state (Taydakov et al., 2022).

Synthesis and Reactivity

  • Rateb (2011) discussed the synthesis and reactions of pyridine-2(1H)thione/one derivatives from 4,4,4-Trifluoro-1-(thiophen-2-yl)butane-1,3-dione, demonstrating its reactivity in producing a variety of derivatives (Rateb, 2011).

Luminescent Complexes

  • Gontcharenko et al. (2021) synthesized lanthanide complexes with 4,4-difluoro-1-(1,5-dimethyl-1H-pyrazol-4-yl)butane-1,3-dione, finding these compounds to be promising for photoluminescent applications. They also studied the kinetics of energy transfer between lanthanide ions in these complexes (Gontcharenko et al., 2021).

Electroluminescent Materials

  • Taydakov et al. (2016) prepared electroluminescent materials based on Eu(III) complexes using pyrazole substituted 1.3-diketones, including compounds similar to 4,4-difluoro-1-(1-methyl-1H-pyrazol-4-yl)butane-1,3-dione. These complexes showed potential for OLED applications due to their thermal stability and solubility in common solvents (Taydakov et al., 2016).

Antimicrobial Activities

  • Chundawat et al. (2016) investigated compounds including 1-(1,3-diphenyl-1H-pyrazol-4-yl)-3,3-difluoro-1,3-dihydro-indol-2-ones, synthesized from reactions involving similar diketone compounds. They found that some of these compounds exhibited good antimicrobial activities against bacteria and fungi (Chundawat et al., 2016).

Mechanism of Action

While the specific mechanism of action for “4,4-difluoro-1-(1-methyl-1H-pyrazol-4-yl)butane-1,3-dione” is not mentioned in the retrieved papers, similar compounds have shown various biological activities. For example, some compounds act as neuroprotectants and prevent neuronal cell death induced by the PI3-kinase pathway . Others have shown potent in vitro antipromastigote activity, with a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

Future Directions

The future directions for the study of “4,4-difluoro-1-(1-methyl-1H-pyrazol-4-yl)butane-1,3-dione” and similar compounds could involve further exploration of their biological activities and potential applications in medicine and other fields . The development of more efficient synthesis methods could also be a focus .

properties

IUPAC Name

4,4-difluoro-1-(1-methylpyrazol-4-yl)butane-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2N2O2/c1-12-4-5(3-11-12)6(13)2-7(14)8(9)10/h3-4,8H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXJRUTLAZQIMMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C(=O)CC(=O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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